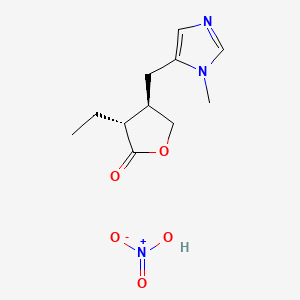
N-Allylisatoic anhydride
Overview
Description
N-Allylisatoic anhydride is an organic compound with the molecular formula C11H9NO3 It is a derivative of isatoic anhydride, where an allyl group is attached to the nitrogen atom
Mechanism of Action
Target of Action
N-Allylisatoic anhydride, like other anhydrides, primarily targets various biochemical entities in the cell. It’s known that anhydrides generally react with nucleophilic entities in the cell, such as water, alcohols, and amines .
Mode of Action
The mode of action of this compound involves nucleophilic attack on the carbonyl group of the anhydride . This leads to the formation of a tetrahedral intermediate, which then collapses, leading to the removal of the leaving group .
Biochemical Pathways
Anhydrides are known to participate in various biochemical reactions, including the formation of carboxylic acids, esters, and amides . The downstream effects of these reactions can vary widely, depending on the specific biochemical context.
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and overall therapeutic effect .
Result of Action
The reaction of anhydrides with nucleophilic entities can lead to various molecular transformations, including the formation of carboxylic acids, esters, and amides .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include the pH of the environment, the presence of other chemical entities, and the temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Allylisatoic anhydride can be synthesized through the reaction of isatoic anhydride with allyl iodide. The reaction typically involves the use of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: This often includes the use of catalytic carbonylation reactions and other advanced organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions: N-Allylisatoic anhydride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, such as amines and alcohols, to form corresponding amides and esters.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
Scientific Research Applications
N-Allylisatoic anhydride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various nitrogen-containing heterocyclic compounds.
Biology and Medicine:
Industry: Utilized in the synthesis of advanced materials and chemical intermediates
Comparison with Similar Compounds
Isatoic Anhydride: The parent compound, used as a precursor in the synthesis of N-Allylisatoic anhydride.
N-Allylisatin: Another derivative of isatin with an allyl group attached to the nitrogen atom.
N-Allylphthalimide: A structurally similar compound with an allyl group attached to the nitrogen atom of phthalimide.
Uniqueness: Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis .
Properties
IUPAC Name |
1-prop-2-enyl-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-2-7-12-9-6-4-3-5-8(9)10(13)15-11(12)14/h2-6H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYKDXKUIKQFQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352830 | |
| Record name | N-Allylisatoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50784-07-1 | |
| Record name | N-Allylisatoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















